molecular formula C17H16O3 B1292288 3-Acetoxy-3',5'-dimethylbenzophenone CAS No. 890099-20-4

3-Acetoxy-3',5'-dimethylbenzophenone

Cat. No. B1292288
CAS RN: 890099-20-4
M. Wt: 268.31 g/mol
InChI Key: YHIKWJCVQAMEBC-UHFFFAOYSA-N
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Description

3-Acetoxy-3’,5’-dimethylbenzophenone, also known as [3- (3,5-dimethylbenzoyl)phenyl] acetate, is an organic compound . It has a molecular weight of 268.31 .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-3’,5’-dimethylbenzophenone contains a total of 37 bonds; 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aromatic ketone . The molecule contains a total of 36 atoms, including 16 Hydrogen atoms, 17 Carbon atoms, and 3 Oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Formation and Rearomatization of Adducts : The nitration of compounds similar to 3-Acetoxy-3',5'-dimethylbenzophenone, like 3,4-dimethylbenzophenone, results in a variety of products including different nitroacetophenones and dihydrophenyl acetates. These compounds undergo rearomatization under certain conditions, forming products like 2-benzoyl-4,5-dimethylphenyl acetate, which is significant in synthetic organic chemistry (Fischer, Greig, & Röderer, 1975).

  • Palladium-Catalyzed Acetoxylation : Studies on palladium-catalyzed acetoxylation involving similar compounds have led to the development of important intermediates for chemical synthesis, highlighting the potential applications in the field of organic chemistry and material sciences (Pasunooti et al., 2016).

  • Photochemical Transformations : Photoreactions of compounds akin to 3-Acetoxy-3',5'-dimethylbenzophenone have been observed to produce various photoproducts, demonstrating its potential applications in photoreactions and photochemistry (Plíštil et al., 2006).

Advanced Material Synthesis

  • Nonlinear Optical Parameters : The study of compounds structurally related to 3-Acetoxy-3',5'-dimethylbenzophenone in nonlinear optical applications suggests their potential use in optical device applications like optical limiters and switches, which is critical in the field of photonics and telecommunications (Naseema et al., 2010).

  • Molecular Inclusion and Crystal Structures : The formation of molecular clathrates with compounds structurally similar to 3-Acetoxy-3',5'-dimethylbenzophenone highlights its potential use in the study of molecular structures and in the development of new materials with unique properties (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).

properties

IUPAC Name

[3-(3,5-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-7-12(2)9-15(8-11)17(19)14-5-4-6-16(10-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIKWJCVQAMEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641682
Record name 3-(3,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-3',5'-dimethylbenzophenone

CAS RN

890099-20-4
Record name 3-(3,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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